Lipophilicity Differential: XLogP3 = 5 for the Target Compound vs. logP ≈ 3.6 for 1,3-Diphenylthiourea
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea exhibits a computed XLogP3 of 5 [1], which is significantly higher than the logP of approximately 3.64 reported for the unsubstituted analog 1,3-diphenylthiourea (DPTU) . The ΔlogP of ~1.36 corresponds to an approximately 23-fold difference in octanol-water partition coefficient, indicating substantially greater membrane affinity and potential for intracellular accumulation.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 5 |
| Comparator Or Baseline | 1,3-Diphenylthiourea (DPTU), logP ≈ 3.64 |
| Quantified Difference | ΔlogP ≈ 1.36 (~23-fold higher partition coefficient) |
| Conditions | Computed values (PubChem XLogP3 for target; vendor-reported logP for DPTU) |
Why This Matters
Higher lipophilicity directly affects membrane permeability, intracellular accumulation, and potential off-target binding; researchers must account for this when selecting a thiourea probe for cell-based assays or in vivo studies where tissue distribution is critical.
- [1] PubChem Compound Summary for CID 807898, 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea. XLogP3 = 5. https://pubchem.ncbi.nlm.nih.gov/compound/807898 (accessed 2025). View Source
